3-Aminomethyl-5-nitrobenzoic acid
Description
3-Aminomethyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an aminomethyl group (-CH2NH2) at the 3-position and a nitro (-NO2) group at the 5-position. The aminomethyl group enhances hydrogen-bonding capacity and basicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability. Below, we compare this compound with structurally related derivatives to highlight key differences in functional groups, properties, and applications.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-(aminomethyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,4,9H2,(H,11,12) |
InChI Key |
AWHVIYCCCDAWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Electronic and Steric Effects
Crystallographic Insights
- 2-Amino-5-nitrobenzoic Acid: X-ray studies reveal a planar structure with intermolecular hydrogen bonds between -NH2 and -COOH groups, contributing to high thermal stability .
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